

PQR620 Off-Target Effects: A Technical Support Center

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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of **PQR620**, a potent and selective mTORC1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How selective is **PQR620** against other kinases?

A1: **PQR620** is a highly selective inhibitor of mTOR kinase.^{[1][2][3]} It demonstrates over 1,000-fold selectivity for mTOR over PI3K α in enzymatic binding assays.^[4] When screened against a large panel of 456 kinases at a concentration of 10 μ M, **PQR620** showed negligible off-target binding.^[5]

Q2: My cells are showing a cytotoxic effect that seems stronger than other mTOR inhibitors. Could this be an off-target effect?

A2: While **PQR620** is generally cytostatic, potent on-target inhibition of both mTORC1 and mTORC2 can lead to significant anti-proliferative and, in some cases, apoptotic effects.^{[4][6]} However, mTOR-independent off-target effects have been suggested in certain cancer cell types, such as non-small cell lung cancer (NSCLC) cells.^[7] It is crucial to first confirm on-target pathway inhibition before investigating potential off-targets.

Q3: What are the known or suspected off-target pathways of **PQR620**?

A3: While generally very selective, one study has suggested that **PQR620** may inhibit Sphingosine Kinase 1 (SphK1) and induce oxidative stress in an mTOR-independent manner in NSCLC cells.[7] This highlights the potential for cell-type specific off-target effects.

Q4: How can I experimentally distinguish between on-target and off-target effects of **PQR620** in my cellular model?

A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes confirming target engagement, using rescue experiments, and employing orthogonal methods. Refer to the troubleshooting guides below for detailed protocols.

Data Summary: PQR620 Selectivity

Table 1: Inhibitory Activity of **PQR620** against Target and Key Related Kinases

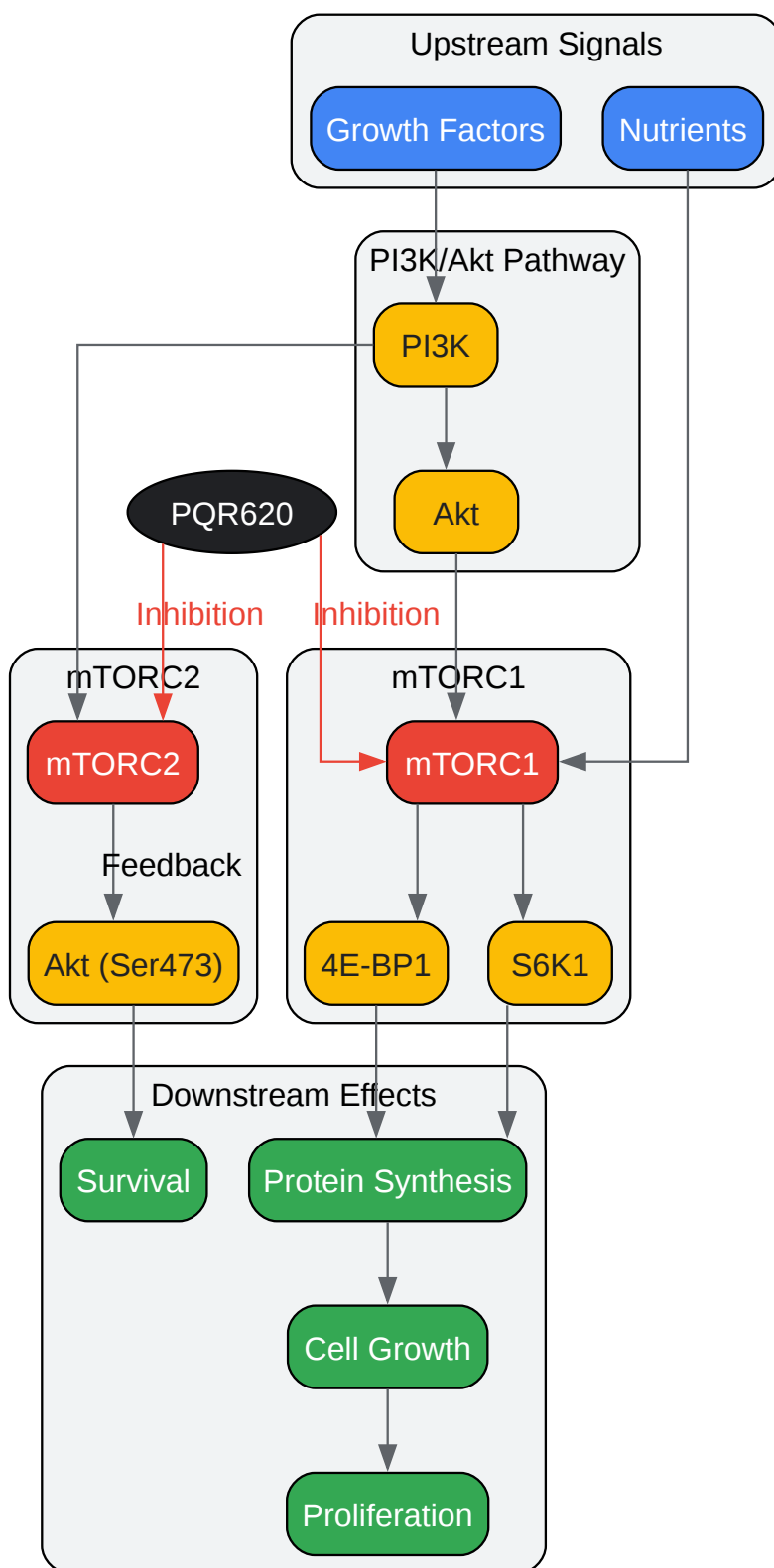
Target	Ki (nM)	IC50 (nM)	Selectivity vs. PI3K α	Reference
mTOR	10.8	-	>1000-fold	[4][5]
PI3K α	4200	-	-	[5]

Table 2: Cellular Activity of **PQR620** in A2058 Melanoma Cells

Phospho-Protein Target	IC50 (μ M)	Pathway	Reference
p-PKB/Akt (Ser473)	0.2	mTORC2	[4]
p-S6 (Ser235/236)	0.1	mTORC1	[4]

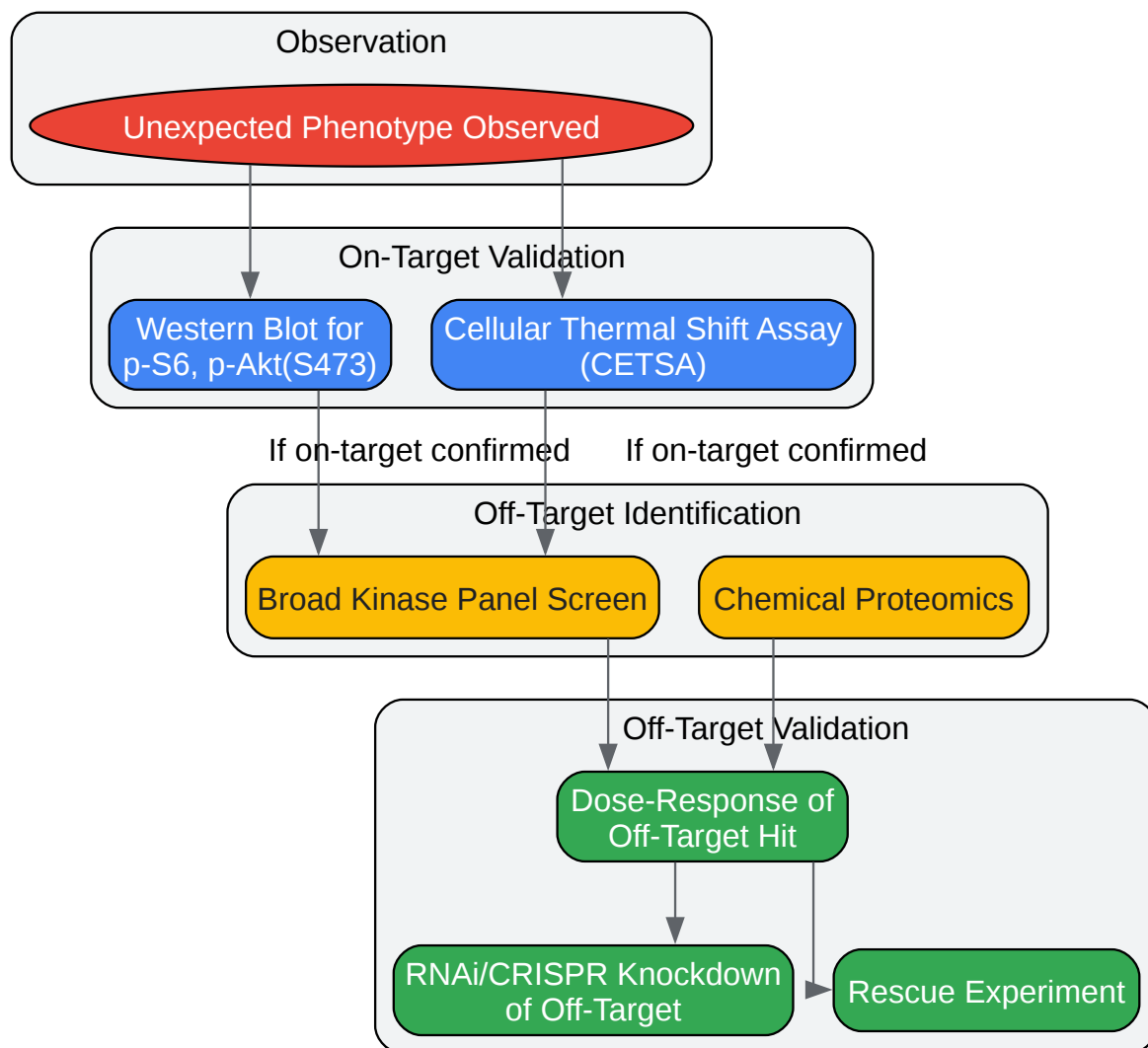
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mTOR signaling pathway and a general workflow for investigating off-target effects.



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Caption: **PQR620** inhibits both mTORC1 and mTORC2 complexes.



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